molecular formula C16H25N3O3S B1360962 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 956576-55-9

1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B1360962
CAS No.: 956576-55-9
M. Wt: 339.5 g/mol
InChI Key: HTEHWCRLGCXUJC-UHFFFAOYSA-N
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Scientific Research Applications

1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide is widely used in scientific research, particularly in the following areas:

Preparation Methods

The synthesis of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:

    1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carbohydrazide group.

    1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-thiohydrazide: This compound contains a thiohydrazide group, which can lead to different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties .

Properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-10-9-11(2)13(4)15(12(10)3)23(21,22)19-7-5-14(6-8-19)16(20)18-17/h9,14H,5-8,17H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEHWCRLGCXUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NN)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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